DIMETHYL 2-{[(2,5-DIMETHYL-3-FURYL)CARBONYL]AMINO}PENTANEDIOATE
Overview
Description
Dimethyl N-(2,5-dimethyl-3-furoyl)glutamate is an organic compound that belongs to the class of glutamic acid derivatives It is characterized by the presence of a furan ring substituted with two methyl groups and a glutamate moiety esterified with two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL 2-{[(2,5-DIMETHYL-3-FURYL)CARBONYL]AMINO}PENTANEDIOATE typically involves the acylation of dimethyl glutamate with 2,5-dimethyl-3-furoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Dichloromethane or tetrahydrofuran
Temperature: Room temperature to reflux
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Raw Materials: Dimethyl glutamate, 2,5-dimethyl-3-furoyl chloride, and triethylamine
Equipment: Large-scale reactors, distillation units, and purification systems
Purification: Crystallization or chromatography to obtain the pure product
Chemical Reactions Analysis
Types of Reactions
Dimethyl N-(2,5-dimethyl-3-furoyl)glutamate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst
Major Products
Oxidation: Furanones and carboxylic acids
Reduction: Alcohols and diols
Substitution: Halogenated furans
Scientific Research Applications
Dimethyl N-(2,5-dimethyl-3-furoyl)glutamate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of DIMETHYL 2-{[(2,5-DIMETHYL-3-FURYL)CARBONYL]AMINO}PENTANEDIOATE involves its interaction with specific molecular targets, such as enzymes and receptors. The furan ring and glutamate moiety play crucial roles in binding to these targets, leading to various biochemical effects. The pathways involved may include:
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Receptor Modulation: Modulating receptor activity to alter cellular responses.
Comparison with Similar Compounds
Dimethyl N-(2,5-dimethyl-3-furoyl)glutamate can be compared with other similar compounds, such as:
Dimethyl N-(2-furoyl)glutamate: Lacks the additional methyl groups on the furan ring, leading to different chemical properties.
Dimethyl N-(3-furoyl)glutamate: The furoyl group is attached at a different position, affecting its reactivity and biological activity.
Dimethyl N-(2,5-dimethyl-3-furoyl)aspartate: Contains an aspartate moiety instead of glutamate, resulting in different interactions with biological targets.
The uniqueness of DIMETHYL 2-{[(2,5-DIMETHYL-3-FURYL)CARBONYL]AMINO}PENTANEDIOATE lies in its specific substitution pattern on the furan ring and the presence of the glutamate moiety, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
dimethyl 2-[(2,5-dimethylfuran-3-carbonyl)amino]pentanedioate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO6/c1-8-7-10(9(2)21-8)13(17)15-11(14(18)20-4)5-6-12(16)19-3/h7,11H,5-6H2,1-4H3,(H,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWQPQCKQZNHUKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC(CCC(=O)OC)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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